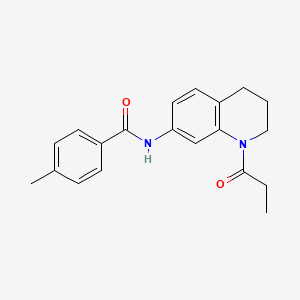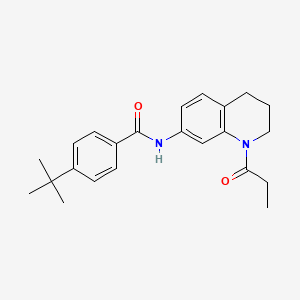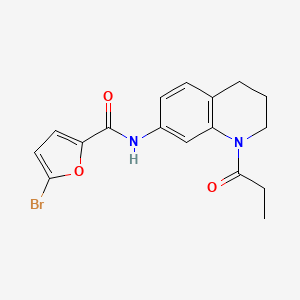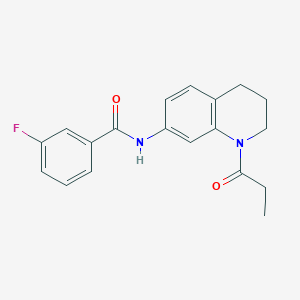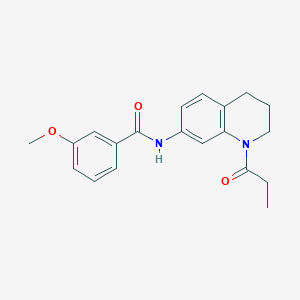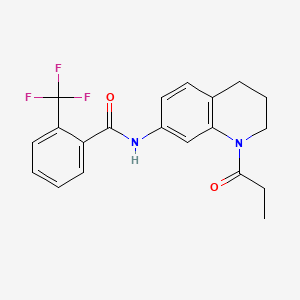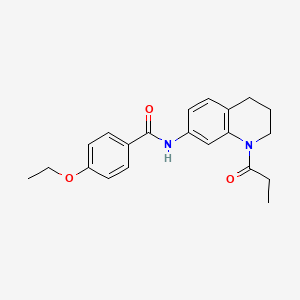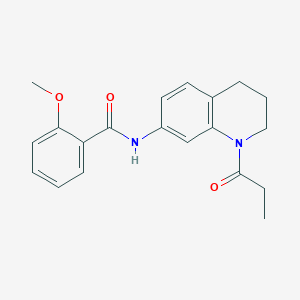
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2-MOPB, is a synthetic molecule that has been used for its various scientific applications. It is a member of the quinoline family, which is a group of organic compounds made up of a fused benzene and pyridine ring. 2-MOPB has been studied for its potential applications in medicine, biology, and chemistry.
作用机制
2-MOPB acts as an inhibitor of MAO-A by binding to the enzyme and preventing it from breaking down neurotransmitters. This increases the levels of these neurotransmitters, which can have an effect on mood and behavior. 2-MOPB has also been found to have antioxidant and anti-inflammatory properties, which may be useful in cancer research and drug development.
Biochemical and Physiological Effects
2-MOPB has been found to have antioxidant and anti-inflammatory properties. It has also been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which can have an effect on mood and behavior. In addition, 2-MOPB has been found to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
The advantages of using 2-MOPB in lab experiments include its relatively simple synthesis method, its ability to act as an inhibitor of MAO-A, its antioxidant and anti-inflammatory properties, and its potential applications in cancer research and drug development. However, there are some limitations to using 2-MOPB in lab experiments. For example, it is difficult to accurately measure the levels of 2-MOPB in a lab setting, and it is difficult to predict how 2-MOPB will interact with other compounds in a lab setting.
未来方向
There are many potential future directions for the use of 2-MOPB. For example, it could be used to develop new drugs for the treatment of depression and anxiety. In addition, it could be used to develop new cancer treatments, as its antioxidant and anti-inflammatory properties may be beneficial in fighting cancer cells. Furthermore, it could be used in drug development to create new compounds that have similar properties to 2-MOPB. Finally, it could be used to study the effects of MAO-A inhibition on mood and behavior.
合成方法
2-MOPB is synthesized through a multi-step process. The first step is the condensation of 1-propanol and 2-methoxyaniline, which yields an intermediate compound. This intermediate compound is then reacted with 1,2,3,4-tetrahydroquinoline-7-yl chloride to produce 2-MOPB. This synthesis method is relatively simple and can be done in a lab.
科学研究应用
2-MOPB has been used in scientific research due to its ability to act as an inhibitor of monoamine oxidase-A (MAO-A). MAO-A is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine. By inhibiting MAO-A, 2-MOPB can increase the levels of these neurotransmitters and thus have an effect on mood and behavior. 2-MOPB has also been studied for its potential applications in cancer research and drug development.
属性
IUPAC Name |
2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-19(23)22-12-6-7-14-10-11-15(13-17(14)22)21-20(24)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMHKUEVJLYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





